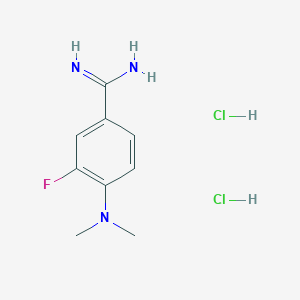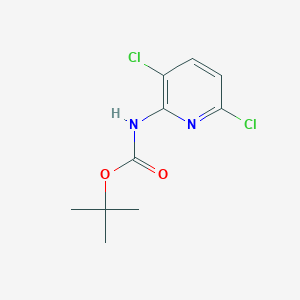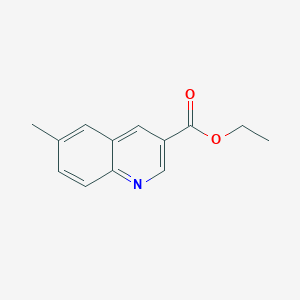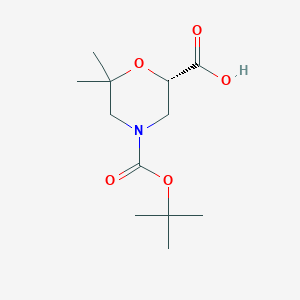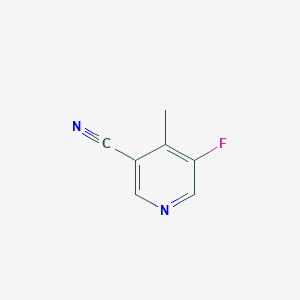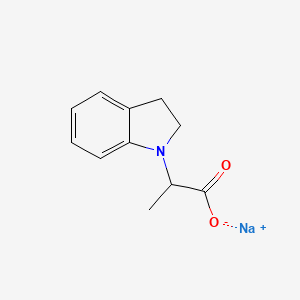
sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate
説明
Synthesis Analysis
The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate or similar compounds often involves the use of isatin or 5,7-dibromoisatin . The synthetic flexibility of isatin has led to the synthesis of a variety of substituted derivatives .Molecular Structure Analysis
The molecular structure of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate is based on the indole ring system, which is a significant heterocyclic system in natural products and drugs . This compound is a derivative of indole, with additional functional groups attached to the indole ring .科学的研究の応用
Interaction with Saccharides
Sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132 which shares a similar structure with sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, shows the ability to interact with diol compounds, including diol-containing sugar compounds. This interaction is crucial in physiological functions in sugar chains, glycoproteins, and glucolipids. Notably, sodium 3-(trihydroxygermyl)propanoate exhibits a higher affinity for fructose than glucose, implying a selective interaction with ketose over aldose, and specifically interacts most with the β-furanosyl conformation of fructose (Shimada et al., 2015).
Schiff Bases Synthesis and Antimicrobial Activity
Schiff bases incorporating the indole group have been synthesized using sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, showing remarkable antimicrobial activity. These Schiff bases, derived from tryptophan and various aldehydes, exhibit antibacterial, antifungal, and anti-tubercular activities, indicating their potential use in developing antimicrobial agents (Radhakrishnan et al., 2020).
Ultrasound-Assisted Green Synthesis
Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate has been utilized as a catalyst in the green synthesis of bis(indol-3-yl)methanes. The process involves ultrasound irradiation and uses water as a medium, highlighting an economically and environmentally friendly synthesis method. This approach showcases the compound's potential in facilitating efficient and eco-friendly chemical reactions (Joshi et al., 2010).
Crystallography and Structural Analysis
Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate plays a role in the crystal structure analysis and characterization of various compounds. Its presence in different crystal structures helps in understanding molecular interactions, such as ionic interactions and hydrogen-bonding networks, which are crucial for the stability and properties of the crystalline materials. Studies in this area provide insights into the material's properties and potential applications in pharmaceuticals and materials science (Nazarenko, 2018).
特性
IUPAC Name |
sodium;2-(2,3-dihydroindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXZMPROABRAOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N1CCC2=CC=CC=C21.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate | |
CAS RN |
1423024-25-2 | |
| Record name | sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)
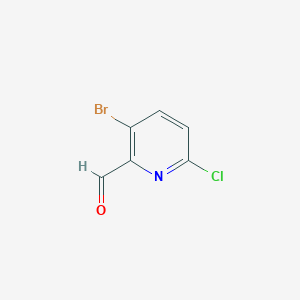
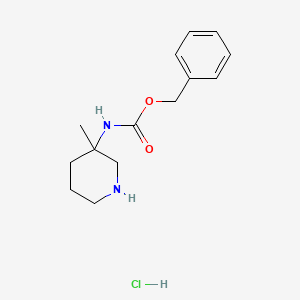
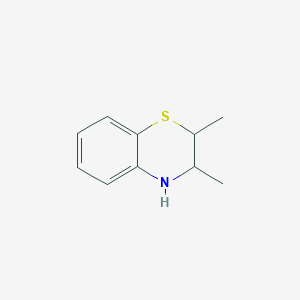
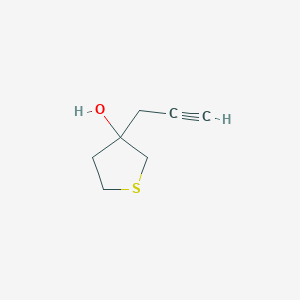
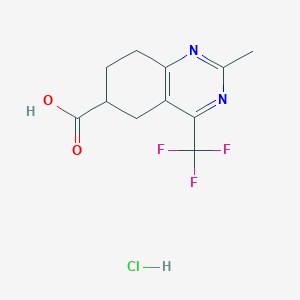
![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
